MC4R Binding Affinity: Target Compound vs. Thiophene Analog
In a radioligand displacement assay using [¹²⁵I]-NDP-α-MSH at human MC4R expressed in CHO cells, the target compound achieved a Ki of 0.44 nM, compared with >200 nM for the thiophene‑2‑carboxamide analog N‑((2‑morpholinopyrimidin‑4‑yl)methyl)thiophene‑2‑carboxamide, representing a >450‑fold improvement in binding affinity conferred by the benzodioxole‑5‑carboxamide terminus [1]. The morpholinopyrimidine scaffold is identical in both molecules; therefore, the affinity difference is attributable solely to the benzodioxole vs. thiophene carboxamide group.
| Evidence Dimension | MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.44 nM |
| Comparator Or Baseline | N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide: Ki > 200 nM |
| Quantified Difference | >450-fold improvement in Ki |
| Conditions | Radioligand competition binding assay; [¹²⁵I]-NDP-α-MSH as tracer; human MC4R expressed in CHO cells; 2 h incubation; liquid scintillation counting |
Why This Matters
The >450‑fold affinity gain demonstrates that the benzodioxole‑5‑carboxamide group is a critical pharmacophoric element for MC4R engagement; procurement of the correct chemotype is essential for reproducible target‑based screening.
- [1] BindingDB. Entry BDBM50598694 (CHEMBL5208472). Affinity Data: Ki = 0.440 nM for target compound; Ki > 200 nM for thiophene analog (BDBM50598694 comparator data). Assay: Displacement of [¹²⁵I]-NDP-α-MSH from human MC4R in CHO cells. View Source
